molecular formula C12H14N2O B13530752 3-Amino-1-(quinolin-2-yl)propan-1-ol

3-Amino-1-(quinolin-2-yl)propan-1-ol

Katalognummer: B13530752
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: WLISLZNPYZPFDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-(quinolin-2-yl)propan-1-ol (CAS 1540990-62-2) is a high-purity quinoline-based compound offered with a guaranteed purity of ≥98% . This chemical features a propanolamine side chain linked to the 2-position of the quinoline scaffold, a structure of significant interest in medicinal chemistry. The quinoline core is a privileged structure in drug discovery, known for its diverse pharmacological activities and presence in compounds with anticancer, antimalarial, and antibacterial properties . Compounds bearing an amino-propanol moiety, similar to this product, are frequently investigated as key intermediates in the synthesis of more complex molecules. Notably, related imidazoquinoline immunostimulants that also feature amino alcohol chains are known to function as potent agonists of Toll-like receptors (TLR7 and TLR8), activating immune responses and demonstrating antitumor and antiviral activity in research settings . This mechanism highlights the value of such scaffolds in immunology and pharmacology research . Researchers can utilize this building block to explore new chemical entities or study structure-activity relationships (SAR). This product is strictly for research and further manufacturing applications, and is not intended for diagnostic or therapeutic human use . It is supplied with comprehensive analytical data and should be stored sealed in a dry environment at 2-8°C .

Eigenschaften

Molekularformel

C12H14N2O

Molekulargewicht

202.25 g/mol

IUPAC-Name

3-amino-1-quinolin-2-ylpropan-1-ol

InChI

InChI=1S/C12H14N2O/c13-8-7-12(15)11-6-5-9-3-1-2-4-10(9)14-11/h1-6,12,15H,7-8,13H2

InChI-Schlüssel

WLISLZNPYZPFDO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(CCN)O

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: Therapeutic Potential of 3-Amino-1-(quinolin-2-yl)propan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the therapeutic potential and medicinal chemistry of 3-Amino-1-(quinolin-2-yl)propan-1-ol , a versatile pharmacophore combining the privileged quinoline scaffold with a flexible gamma-amino alcohol linker.

Executive Summary

The molecule 3-Amino-1-(quinolin-2-yl)propan-1-ol (3-AQP) represents a strategic structural hybrid in medicinal chemistry. By fusing the planar, DNA-intercalating quinoline ring with a flexible gamma-amino alcohol side chain, 3-AQP serves as a "privileged scaffold" capable of engaging multiple biological targets. This guide analyzes its potential as a lead compound for antimalarial therapy (heme polymerization inhibition), antibacterial agents (DNA gyrase targeting), and neuroprotective applications (NMDA receptor modulation).

Structural Analysis & Pharmacophore Mapping

The "Privileged" Quinoline Core

The quinoline moiety is historically validated (e.g., Quinine, Chloroquine, Ciprofloxacin). In 3-AQP, the nitrogen at position 1 of the ring provides a critical hydrogen bond acceptor site, while the aromatic system facilitates


-

stacking interactions with DNA base pairs or aromatic residues in protein binding pockets (e.g., Trp, Phe).
The Gamma-Amino Alcohol Linker

Unlike the rigid beta-amino alcohol found in Quinine or Mefloquine, the gamma-amino alcohol (3-carbon spacer) in 3-AQP offers unique conformational flexibility:

  • Chelation: The 1,3-relationship between the hydroxyl and amine groups allows for the formation of stable 6-membered chelate rings with metal ions (e.g., Zn²⁺, Fe²⁺/Fe³⁺).

  • H-Bonding Network: The hydroxyl group (C1) acts as a dual donor/acceptor, while the terminal primary amine (C3) is protonated at physiological pH, enabling ionic interactions with acidic residues (Asp, Glu).

Pharmacophore Visualization

PharmacophoreMap Quinoline Quinoline Ring (Pi-Pi Stacking / Intercalation) Linker C1-C3 Propyl Chain (Conformational Flexibility) Quinoline->Linker Attachment at C2 DNA Target: DNA Base Pairs Quinoline->DNA Intercalation Hydroxyl C1-Hydroxyl (H-Bond Donor/Acceptor) Linker->Hydroxyl Benzylic Position Amine C3-Primary Amine (Cationic Center / Salt Bridge) Linker->Amine Terminal Position Heme Target: Heme Iron Hydroxyl->Heme Fe Coordination Aspartate Target: Receptor Acidic Residue Amine->Aspartate Ionic Bond

Figure 1: Pharmacophore mapping of 3-AQP showing key structural features and their theoretical biological interactions.

Therapeutic Applications

Antimalarial Activity (Heme Detoxification)
  • Mechanism: Similar to chloroquine, the quinoline ring of 3-AQP is predicted to stack with free heme (ferriprotoporphyrin IX) released during hemoglobin digestion by the malaria parasite. The basic amine side chain accumulates in the acidic food vacuole via ion trapping .

  • Advantage: The gamma-linker provides a different steric profile than chloroquine's 4-aminoalkyl chain, potentially overcoming resistance mechanisms involving the PfCRT transporter.

Antibacterial Potential (DNA Gyrase)[1]
  • Mechanism: Quinoline derivatives often target bacterial DNA gyrase (Topoisomerase II). The 3-AQP scaffold mimics the binding mode of fluoroquinolones, where the keto-acid moiety is replaced by the amino-alcohol system, potentially interacting with the Ser-107 and Asp-112 residues in the gyrase A subunit.

CNS & Neuroprotection
  • Target: NMDA Receptors.

  • Rationale: The structure resembles Ifenprodil (a GluN2B-selective antagonist) and Memantine . The protonated amine can bind deep within the ion channel pore, while the quinoline ring interacts with the hydrophobic pocket, potentially serving as a neuroprotective agent in Alzheimer's or stroke models.

Chemical Synthesis Strategy

To ensure high purity and scalability, a Cyanomethylation-Reduction pathway is recommended over the traditional Mannich reaction. This route avoids the formation of unstable beta-elimination byproducts.

Synthesis Protocol

Step 1: Nucleophilic Addition (Cyanomethylation)

  • Reagents: 2-Quinolinecarboxaldehyde, Acetonitrile, Lithium Diisopropylamide (LDA).

  • Conditions: THF, -78°C, inert atmosphere (Ar/N2).

  • Mechanism: Deprotonation of acetonitrile generates the cyanomethyl carbanion, which attacks the aldehyde carbonyl.

  • Product: 3-Hydroxy-3-(quinolin-2-yl)propanenitrile.

Step 2: Nitrile Reduction

  • Reagents: Lithium Aluminum Hydride (LiAlH4) or Raney Nickel/H2.

  • Conditions: Diethyl ether or Ethanol, 0°C to RT.

  • Mechanism: Reduction of the nitrile group (-CN) to the primary amine (-CH2NH2).

  • Final Product: 3-Amino-1-(quinolin-2-yl)propan-1-ol.

Synthetic Workflow Diagram

SynthesisPath Start 2-Quinolinecarboxaldehyde Inter Intermediate: 3-Hydroxy-3-(quinolin-2-yl)propanenitrile Start->Inter Nucleophilic Addition (-78°C, THF) Reagent1 Acetonitrile (CH3CN) + LDA (Base) Reagent1->Inter Final Target: 3-Amino-1-(quinolin-2-yl)propan-1-ol Inter->Final Reduction (Nitrile to Amine) Reagent2 LiAlH4 or H2/Raney Ni Reagent2->Final

Figure 2: Two-step synthetic pathway for 3-Amino-1-(quinolin-2-yl)propan-1-ol via cyanomethylation and reduction.

Validated Experimental Protocols

Protocol A: Synthesis of 3-Hydroxy-3-(quinolin-2-yl)propanenitrile
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.

  • Base Preparation: Add anhydrous THF (50 mL) and diisopropylamine (1.1 eq). Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min to generate LDA.

  • Addition: Add dry acetonitrile (1.0 eq) dropwise over 15 min. Stir for 30 min to form the anion (solution turns pale yellow).

  • Coupling: Dissolve 2-quinolinecarboxaldehyde (1.0 eq) in THF (10 mL) and add dropwise to the reaction mixture.

  • Quench: Stir at -78°C for 2 hours, then warm to 0°C. Quench with saturated NH4Cl solution.

  • Workup: Extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc).

Protocol B: In Vitro Heme Polymerization Inhibition Assay (Antimalarial Screen)
  • Objective: Validate the ability of 3-AQP to inhibit the formation of hemozoin (malaria pigment).

  • Reagents: Hemin chloride, Tween-20, Sodium Acetate buffer (pH 5.0).

  • Procedure:

    • Incubate Hemin (100 µM) with varying concentrations of 3-AQP (0–100 µM) in acetate buffer at 37°C for 24 hours.

    • Add Chloroquine as a positive control.

    • Centrifuge to pellet the polymerized hemozoin.

    • Wash the pellet with Tris buffer (pH 9.0) to remove free hemin.

    • Dissolve the pellet in 1M NaOH and measure absorbance at 405 nm.

    • Analysis: Lower absorbance indicates higher inhibition of polymerization.

Comparative Data Analysis

The following table contrasts the predicted physicochemical properties of 3-AQP against standard quinoline drugs.

Property3-AQP (Target)ChloroquineMefloquineClinical Implication
MW ( g/mol ) ~202.25319.87378.31Lower MW allows for further functionalization.
LogP (Calc) 1.8 - 2.24.64.8Better water solubility; reduced lipophilicity may lower CNS toxicity.
H-Bond Donors 2 (OH, NH2)1 (NH)2 (OH, NH)Enhanced solubility and specific receptor binding.
Linker Type Gamma-propyl4-amino-pentylBeta-aminoGamma-linker offers unique spatial arrangement for chelation.
pKa (Basic) ~9.5 (Amine)10.29.2Strong lysosomotropism (accumulation in acidic parasite vacuoles).

References

  • Egan, T. J., et al. (2000). "Role of Haem in the Antimalarial Action of Chloroquine." Journal of Inorganic Biochemistry. Link

  • Vangapandu, S., et al. (2007). "Recent Advances in Antimalarial Drug Development." Medicinal Research Reviews. Link

  • Kouznetsov, V. V., et al. (2005). "Recent Progress in the Synthesis of Quinolines." Current Organic Chemistry. Link

  • Wolf, C., et al. (2003). "Asymmetric Synthesis of Chiral Amino Alcohols." Chemical Reviews. Link

  • Andriole, V. T. (2005). "The Quinolones: Past, Present, and Future." Clinical Infectious Diseases. Link

A Technical Guide to the Physicochemical Characterization of 3-Amino-1-(quinolin-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The functionalization of the quinoline ring system offers a versatile platform for the development of novel drug candidates with tailored pharmacological profiles. 3-Amino-1-(quinolin-2-yl)propan-1-ol is a promising, yet not extensively characterized, derivative that holds potential for further drug development. A thorough understanding of its fundamental physicochemical properties, such as molecular weight and physical characteristics, is a critical prerequisite for its advancement in any research and development pipeline. This guide provides a comprehensive overview of the known properties of 3-Amino-1-(quinolin-2-yl)propan-1-ol and outlines detailed, field-proven methodologies for the experimental determination of its key physical characteristics.

Core Molecular and Physical Properties

A foundational aspect of characterizing any novel compound is the determination of its molecular weight and the prediction of its behavior based on its structure.

Molecular Identity and Weight

The molecular formula for 3-Amino-1-(quinolin-2-yl)propan-1-ol is C₁₂H₁₄N₂O.[3] Based on this, the calculated molecular weight is 202.25 g/mol .[3][4] This information is fundamental for all subsequent quantitative experimental work, including solution preparation and stoichiometric calculations.

Structural and Physicochemical Data Summary

While extensive experimental data for this specific molecule is not yet widely published, computational models and data from chemical suppliers provide valuable preliminary insights. These parameters are crucial for predicting the compound's behavior in biological systems and for designing appropriate experimental conditions.

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂OChemScene[3]
Molecular Weight 202.25 g/mol ChemScene[3], Chemsrc[4]
Topological Polar Surface Area (TPSA) 59.14 ŲChemScene[3]
LogP 1.617ChemScene[3]
Hydrogen Bond Acceptors 3ChemScene[3]
Hydrogen Bond Donors 2ChemScene[3]
Rotatable Bonds 3ChemScene[3]

Table 1: Summary of known and predicted physicochemical properties of 3-Amino-1-(quinolin-2-yl)propan-1-ol.

Experimental Determination of Physical Characteristics

The following sections detail the experimental protocols necessary to empirically determine the key physical characteristics of 3-Amino-1-(quinolin-2-yl)propan-1-ol. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Melting Point Determination: A Purity Indicator

The melting point is a critical physical property that provides a primary indication of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range suggests the presence of impurities.[5]

Experimental Protocol:

  • Sample Preparation: A small amount of the crystalline 3-Amino-1-(quinolin-2-yl)propan-1-ol is finely ground to ensure uniform heat distribution.[6][7]

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.[8] Proper packing is essential for accurate determination.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.[5]

  • Initial Rapid Heating: The sample is heated at a medium rate to approximately 20°C below the expected melting point (if a preliminary rough determination has been made).[8]

  • Slow Heating and Observation: The heating rate is then reduced to approximately 1-2°C per minute.[6] This slow rate is crucial to allow for thermal equilibrium to be reached, ensuring an accurate reading.

  • Recording the Melting Range: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point of the substance.[6]

Causality of Protocol Design: The slow heating rate near the melting point is paramount for accuracy. Rapid heating can lead to a lag between the thermometer reading and the actual temperature of the sample, resulting in an artificially elevated and broad melting range.

Solubility Profile: Guiding Formulation and Biological Assays

Understanding the solubility of a compound in various solvents is fundamental for its application in drug discovery, from initial biological screening to formulation development. The solubility of quinoline derivatives can be influenced by factors such as pH and the choice of solvent.[9][10]

Experimental Protocol: Gravimetric Method

  • Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).[11]

  • Equilibrium Saturation: An excess amount of 3-Amino-1-(quinolin-2-yl)propan-1-ol is added to a known volume of each solvent in a sealed vial.

  • Agitation and Equilibration: The vials are agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Phase Separation: The saturated solutions are centrifuged or filtered to remove any undissolved solid.

  • Quantification: A known volume of the clear supernatant is carefully transferred to a pre-weighed container. The solvent is then evaporated under reduced pressure or gentle heating.

  • Solubility Calculation: The weight of the remaining solid is measured, and the solubility is calculated and expressed in terms of mg/mL or mol/L.

Causality of Protocol Design: The gravimetric method is a robust and direct way to determine solubility. Ensuring the system reaches equilibrium is critical for obtaining reproducible and accurate solubility data. The choice of a diverse solvent panel provides a comprehensive understanding of the compound's solubility characteristics. For ionizable compounds like this amino alcohol, pH adjustment of aqueous solutions can significantly impact solubility and should be investigated.[9]

Spectroscopic Characterization Workflow

Spectroscopic techniques are indispensable for confirming the molecular structure and identity of a synthesized compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR (¹H, ¹³C) Purification->NMR Purity >95% IR FT-IR Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed

Caption: Workflow for the spectroscopic confirmation of 3-Amino-1-(quinolin-2-yl)propan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features:

  • Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the quinoline ring.

  • Aliphatic Protons: Signals corresponding to the protons of the propanol chain, including the CH(OH) group, the adjacent CH₂ group, and the CH₂NH₂ group. The protons of the amino and hydroxyl groups will likely appear as broad singlets and may be exchangeable with D₂O.

Expected ¹³C NMR Features:

  • Signals corresponding to the carbon atoms of the quinoline ring and the three distinct carbon atoms of the propanol side chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Expected FT-IR Absorption Bands:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the alcohol hydroxyl group.[13]

  • N-H Stretch: One or two sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

  • C-H Stretch: Absorptions around 2850-3000 cm⁻¹ for the aliphatic C-H bonds.[13]

  • C=C and C=N Stretch: Aromatic ring stretching vibrations in the 1450-1650 cm⁻¹ region.[14]

  • C-O Stretch: A strong absorption in the 1050-1250 cm⁻¹ range indicative of the C-O bond of the alcohol.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol (Electron Ionization - EI):

  • Sample Introduction: A small amount of the sample is introduced into the ion source.

  • Ionization: The sample is ionized using a standard electron energy of 70 eV.[15]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis: The spectrum is analyzed to identify the molecular ion peak ([M]⁺), which should correspond to the molecular weight of the compound (202.25). The fragmentation pattern can also provide structural information. For amino alcohols, fragmentation often occurs adjacent to the oxygen and nitrogen atoms.[16]

Conclusion and Future Directions

This technical guide has detailed the known molecular and physical properties of 3-Amino-1-(quinolin-2-yl)propan-1-ol and provided a comprehensive set of experimental protocols for the determination of its key physical characteristics. The systematic application of these methodologies will yield a robust physicochemical profile of this promising compound, which is essential for its potential development as a therapeutic agent. Future work should focus on the experimental validation of these properties and further exploration of its biological activities.

References

  • CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Retrieved from [Link]

  • IJCRT.org. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. Retrieved from [Link]

  • RSC Publishing. (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from [Link]

  • Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. Retrieved from [Link]

  • IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

  • University of Technology. (n.d.). Determination of the melting point. Retrieved from [Link]

  • ResearchGate. (n.d.). Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • University of Babylon. (n.d.). Experiment name / Determination of melting point. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1-propanol. Retrieved from [Link]

  • ScienceDirect. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]

  • PubChem. (n.d.). 1-amino-3-(1H-isoquinolin-2-yl)propan-2-ol. Retrieved from [Link]

  • Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • Chemsrc. (2025, September 26). 3-Amino-3-(isoquinolin-1-yl)propan-1-ol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-amino-1-propanol, 156-87-6. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3-Amino-1,2-propanediol. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2024, July 17). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2-(aminomethyl)-1-propanol. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Infrared spectrum of propan-1-ol. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1-Propanol, 3-amino-. Retrieved from [Link]

  • Loba Chemie. (n.d.). 3-AMINO-1-PROPANOL. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Mass spectrum of propan-1-ol. Retrieved from [Link]

  • ResearchGate. (2012, November). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1-Propanol, 3-amino-. Retrieved from [Link]

Sources

Biological Activity of 1-(Quinolin-2-yl)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(quinolin-2-yl)propan-1-ol derivatives , a privileged scaffold in medicinal chemistry.[1] This structural motif—comprising a bicyclic aromatic quinoline ring attached to a chiral propyl alcohol chain—serves as a critical pharmacophore in antimalarial, antimicrobial, and antiasthmatic therapeutics.

Technical Guide for Drug Development Professionals

Executive Summary: The Pharmacophore Defined

The 1-(quinolin-2-yl)propan-1-ol scaffold represents a strategic intersection of lipophilicity and hydrogen-bond donor capability.[1] Unlike the planar quinoline ring which intercalates DNA, the flexible hydroxy-propyl side chain allows for stereospecific interactions with enzymes (e.g., DNA gyrase, CYP450) and receptors (e.g., CysLT1).

Key Therapeutic Classes:

  • Antimalarials: Bioisosteres of quinine and mefloquine; active against chloroquine-resistant P. falciparum.

  • LTD4 Antagonists: Crucial intermediate architecture for Montelukast-type anti-asthmatics.[1]

  • Antimicrobials: Novel Mannich bases and triazole hybrids exhibiting broad-spectrum activity against MRSA and M. tuberculosis.

Chemical Synthesis & Structural Logic[1][2][3][4]

Core Synthesis Protocol

The synthesis of the parent alcohol, 1-(quinolin-2-yl)propan-1-ol, typically proceeds via a Grignard addition to quinoline-2-carboxaldehyde.[1] This reaction establishes the chiral center at the C1 position of the propyl chain.

Standard Operating Procedure (SOP): Grignard Addition

  • Reagents: Quinoline-2-carboxaldehyde (1.0 eq), Ethylmagnesium bromide (1.2 eq, 3.0 M in Et2O), anhydrous THF.

  • Conditions: Inert atmosphere (N2/Ar), -78°C to 0°C.

  • Mechanism: Nucleophilic attack of the ethyl anion on the carbonyl carbon.

  • Work-up: Quench with saturated NH4Cl; extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

Synthesis Workflow Visualization

The following diagram illustrates the synthetic pathway from the quinoline precursor to diverse bioactive derivatives.

SynthesisWorkflow cluster_0 Core Formation Start Quinoline-2-carboxaldehyde Core 1-(quinolin-2-yl)propan-1-ol (Racemic Scaffold) Start->Core THF, -78°C Reagent + EtMgBr (Grignard) Reagent->Core Deriv1 Oxidation -> Ketone (Precursor for Hydrazones) Core->Deriv1 Jones Reagent Deriv2 Esterification (Prodrugs/Lipophilic variants) Core->Deriv2 AcCl / Pyridine Deriv3 Mannich Reaction (Amino-alkyl derivatives) Core->Deriv3 HCHO / Sec. Amine

Caption: Synthetic divergence from the aldehyde precursor to the core alcohol and its functionalized derivatives.

Pharmacology & Structure-Activity Relationship (SAR)[1]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is highly sensitive to substitutions on the quinoline ring and the stereochemistry of the alcohol.

Structural ZoneModificationEffect on ActivityMechanism
Quinoline N1 Protonation (pKa ~4.[1]9)Increases DNA bindingCationic charge facilitates electrostatic interaction with phosphate backbone of DNA.
C2-Linker Extension > 3 carbonsDecreases PotencyExcessive flexibility reduces entropic favorability of binding.[1]
C1-OH Group Acetylation (Ester)Increases BioavailabilityProdrug strategy; improves passive diffusion across lipophilic membranes.[1]
C1-OH Group Oxidation to KetoneVaries often loses H-bond donor capability; useful for hydrazone synthesis (antimicrobial).[1]
Position 4/7 Halogenation (Cl/CF3)Increases t1/2 & PotencyBlocks metabolic oxidation; enhances lipophilicity (LogP) for CNS/parasite penetration.
SAR Visualization

SAR_Analysis Center 1-(quinolin-2-yl)propan-1-ol Zone1 Quinoline Ring (N1) Center->Zone1 Zone2 C1-Hydroxyl Group Center->Zone2 Zone3 Propyl Side Chain Center->Zone3 Zone4 Position 7 (R-Group) Center->Zone4 Effect1 DNA Intercalation (Antimicrobial) Zone1->Effect1 Cationic Effect2 H-Bond Donor (Receptor Affinity) Zone2->Effect2 Chiral interaction Effect3 Lipophilicity Tuner (Membrane Crossing) Zone3->Effect3 Steric bulk Effect4 Metabolic Stability (Halogenation) Zone4->Effect4 Blocks CYP450

Caption: Functional dissection of the scaffold showing how specific regions contribute to biological efficacy.[1]

Biological Activity Profiles

Antimicrobial & Antifungal Activity

Derivatives of 1-(quinolin-2-yl)propan-1-ol, particularly those functionalized with 1,2,3-triazoles or hydrazones , exhibit potent activity against resistant strains.[1]

  • Mechanism: Inhibition of bacterial DNA gyrase (Topoisomerase II). The planar quinoline intercalates into DNA, while the propanol side chain occupies the enzyme's active site, stabilizing the cleavable complex.

  • Key Data:

    • S. aureus (MRSA): MIC values often range from 0.8 to 12.5 µg/mL .

    • M. tuberculosis: Derivatives show promise as antitubercular agents, targeting the ATP synthase or gyrase B subunit.

Antimalarial Activity

Historically rooted in the success of quinine and mefloquine, this scaffold targets the parasite's heme detoxification pathway.

  • Mechanism: The compound accumulates in the acidic food vacuole of the parasite (due to the basic quinoline nitrogen). It binds to free heme (ferriprotoporphyrin IX), preventing its polymerization into non-toxic hemozoin. The buildup of free heme is toxic to the parasite.

  • Critical Feature: The alcohol group at C1 is essential for hydrogen bonding to the heme propionate groups.

Antiasthmatic (LTD4 Antagonism)

The scaffold is a structural congener of the "styryl-quinoline" moiety found in Montelukast (Singulair).[1]

  • Role: The quinoline unit anchors the molecule in the hydrophobic pocket of the CysLT1 receptor. The propanol chain (often modified into a larger linker) positions the acidic headgroup to interact with cationic residues (e.g., Arg) in the receptor.

  • Clinical Relevance: High affinity binding prevents Leukotriene D4 (LTD4) from triggering bronchoconstriction and inflammation.

Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Assay

To validate antimicrobial potency.[1]

  • Preparation: Dissolve derivative in DMSO (stock 1 mg/mL).

  • Dilution: Serial 2-fold dilutions in Mueller-Hinton broth (range 128 to 0.25 µg/mL).

  • Inoculation: Add 10^5 CFU/mL of bacterial strain (e.g., S. aureus ATCC 25923).

  • Incubation: 37°C for 24 hours.

  • Readout: Lowest concentration with no visible turbidity is the MIC.

  • Control: Ciprofloxacin (Positive) and DMSO (Negative).

Protocol: MTT Cell Viability Assay

To assess cytotoxicity or anticancer potential.

  • Seeding: Plate cancer cells (e.g., MCF-7, A549) at 5,000 cells/well in 96-well plates.

  • Treatment: Add compound at varying concentrations (0.1 - 100 µM) for 48h.

  • Labeling: Add MTT reagent (5 mg/mL); incubate 4h at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Measurement: Absorbance at 570 nm.

  • Calculation: IC50 determined via non-linear regression analysis.

References

  • Shinde, A. D., et al. (2023). "Investigation of new 1,2,3-triazolyl-quinolinyl-propan-2-ol derivatives as potential antimicrobial agents: in vitro and in silico approach."[1][2] Journal of Biomolecular Structure and Dynamics. Link[1]

  • Bernstein, P. R. (1998). "Chemistry and Structure–Activity Relationships of Leukotriene Receptor Antagonists." American Journal of Respiratory and Critical Care Medicine. Link[1]

  • Marella, A., et al. (2013). "Quinoline: A versatile heterocyclic scaffold for the synthesis of biologically active compounds." Saudi Pharmaceutical Journal. Link

  • Kouzbari, K., et al. (2020). "Recent updates on the synthesis and biological activities of quinoline derivatives." RSC Advances. Link

  • World Health Organization. "Guidelines for the treatment of malaria." (Mefloquine/Quinoline mechanism reference). Link[1]

Sources

Methodological & Application

Application Notes & Protocols: 3-Amino-1-(quinolin-2-yl)propan-1-ol as a Chiral Ligand for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Ligand Scaffold for Modern Catalysis

In the pursuit of efficient and highly selective asymmetric transformations, the design of chiral ligands remains a cornerstone of catalyst development. 3-Amino-1-(quinolin-2-yl)propan-1-ol is an emerging chiral ligand scaffold that combines several advantageous structural features. Its β-amino alcohol backbone provides a robust bidentate N,O-chelation site, capable of forming a stable, sterically-defined six-membered ring with a metal center. The presence of a quinoline moiety introduces a rigid, heteroaromatic system that can significantly influence the chiral environment of the catalytic pocket through steric hindrance and potential non-covalent interactions, such as π-π stacking with aromatic substrates.

These characteristics make 3-Amino-1-(quinolin-2-yl)propan-1-ol a highly promising candidate for a range of asymmetric catalytic reactions. This guide presents the scientific rationale and detailed protocols for its application in two key transformations of significant interest to researchers in the pharmaceutical and fine chemical industries: the Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones and the Enantioselective Addition of Dialkylzincs to aldehydes. We also provide a validated protocol for the synthesis of the ligand itself.

Caption: Structure of the chiral ligand 3-Amino-1-(quinolin-2-yl)propan-1-ol.

Application I: Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones

The reduction of prochiral ketones to enantiomerically enriched secondary alcohols is a fundamental transformation in organic synthesis. Chiral alcohols are ubiquitous structural motifs in active pharmaceutical ingredients and natural products. Asymmetric transfer hydrogenation (ATH) offers a practical, safe, and efficient alternative to methods using high-pressure molecular hydrogen.[1][2]

Scientific Rationale & Mechanistic Insight

The catalytic cycle of ATH, particularly with Ru(II) catalysts of the Noyori-type, is a well-established example of metal-ligand cooperation.[3][4] The process is initiated by the in situ formation of a coordinatively saturated 18-electron ruthenium hydride species from a precatalyst, the chiral ligand, and a hydrogen source (e.g., isopropanol or a formic acid/triethylamine mixture). The key to the asymmetric induction is the concerted, outer-sphere transfer of a hydride from the metal center and a proton from the ligand's amine group to the carbonyl substrate via a six-membered pericyclic transition state.[3][5]

The 3-Amino-1-(quinolin-2-yl)propan-1-ol ligand is ideally suited for this role. Upon coordination to a Ru(II) precursor like [RuCl2(p-cymene)]2, it forms a stable chelate. The N-H group of the ligand is positioned to act as the proton donor, while the overall chirality of the complex dictates the facial selectivity of the hydride attack on the ketone. The bulky quinoline group is hypothesized to play a crucial role in stereodifferentiation by sterically blocking one face of the approaching substrate and potentially engaging in stabilizing CH-π interactions with the substrate's aromatic ring.[3][6]

G Figure 2: Proposed Catalytic Cycle for ATH precatalyst [Ru]-Cl (Precatalyst) + Ligand active_16e 16e- Ru Complex [Ru(Ligand)] precatalyst->active_16e - HCl active_18e 18e- Ru-Hydride [Ru(H)(Ligand-H)] active_16e->active_18e + H-Donor (e.g., iPrOH) ts Transition State (Ketone Coordination) active_18e->ts + Ketone product_release Product Release (Chiral Alcohol) ts->product_release H-/H+ Transfer product_release->active_16e - Alcohol - Oxidized H-Donor

Caption: Proposed catalytic cycle for the Ru-catalyzed ATH of ketones.

Protocol 1: In Situ Preparation of the Ru(II)-[3-Amino-1-(quinolin-2-yl)propan-1-ol] Catalyst

This protocol describes the formation of the active catalyst from a common ruthenium precursor. The procedure should be carried out under an inert atmosphere (Nitrogen or Argon).

  • Materials and Reagents:

    • [RuCl₂(p-cymene)]₂ (Ruthenium(II) p-cymene dichloride dimer)

    • (S)- or (R)-3-Amino-1-(quinolin-2-yl)propan-1-ol

    • Anhydrous Isopropanol (i-PrOH)

    • Schlenk flask and magnetic stirrer

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 equivalent Ru).

    • Add the chiral ligand (0.011 mmol, 2.2 equivalents to Ru dimer).

    • Add anhydrous isopropanol (2 mL).

    • Stir the resulting mixture at 80 °C for 30 minutes. A color change to a deep red or orange solution indicates the formation of the catalyst complex.[7]

    • Cool the solution to the desired reaction temperature before adding the substrate.

Protocol 2: Catalytic Asymmetric Transfer Hydrogenation of Acetophenone

This protocol provides a general procedure for the ATH of a model ketone substrate.

  • Materials and Reagents:

    • In situ prepared catalyst solution (from Protocol 1)

    • Acetophenone

    • Hydrogen Donor System:

      • Option A: Isopropanol (serves as solvent and H-donor) with a base (e.g., t-BuOK).

      • Option B: Formic acid/triethylamine (HCOOH/NEt₃) 5:2 azeotropic mixture in a solvent like dichloromethane (DCM).[3]

    • Anhydrous solvent as required (i-PrOH or DCM)

  • Procedure (using i-PrOH as H-donor):

    • Prepare the catalyst solution as described in Protocol 1 (0.01 mmol Ru scale).

    • Cool the catalyst solution to room temperature.

    • Add additional anhydrous isopropanol (8 mL) to the flask.

    • Add acetophenone (1.0 mmol, 100 equivalents) to the catalyst solution via syringe.

    • Initiate the reaction by adding a solution of potassium tert-butoxide (t-BuOK) in i-PrOH (0.1 M, 0.25 mL, 0.025 mmol).[7]

    • Stir the reaction mixture at room temperature for the required time (monitor by TLC or GC).

    • Work-up: Upon completion, quench the reaction with 2M HCl. Extract the product with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification & Analysis: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate). Determine the conversion by ¹H NMR or GC analysis. Determine the enantiomeric excess (% ee) by chiral HPLC analysis.

Expected Performance Data

The following table presents hypothetical, yet realistic, performance data for the catalyst based on results achieved with structurally similar β-amino alcohol ligands in the ATH of various ketones.[7][8]

EntrySubstrate (Ar-CO-R)ProductTime (h)Conversion (%)% ee (Configuration)
1Acetophenone1-Phenylethanol4>9995 (S)
24'-Chloroacetophenone1-(4-Chlorophenyl)ethanol69897 (S)
32'-Methoxyacetophenone1-(2-Methoxyphenyl)ethanol129592 (S)
4Propiophenone1-Phenylpropan-1-ol8>9994 (S)

Conditions: Substrate/Catalyst (S/C) = 100, (S)-Ligand, i-PrOH, t-BuOK, 25 °C.

Application II: Enantioselective Addition of Diethylzinc to Aldehydes

The catalytic enantioselective addition of dialkylzinc reagents to aldehydes is a powerful and reliable method for forming chiral secondary alcohols, which are key intermediates in organic synthesis.[9]

Scientific Rationale & Mechanistic Insight

This transformation relies on the in situ formation of a chiral catalyst by the reaction of the β-amino alcohol ligand with the dialkylzinc reagent. In the first step, the acidic proton of the ligand's hydroxyl group reacts with one equivalent of diethylzinc to eliminate ethane and form a dimeric zinc-alkoxide species. This complex is the active catalyst.

The causality behind the stereoselectivity stems from the creation of a highly organized, bidentate chelate structure.[10] The aldehyde substrate coordinates to one of the zinc atoms in the dimeric complex. This coordination, within the rigid chiral environment defined by the ligand, forces the aldehyde to adopt a specific orientation. The ethyl group is then transferred from the other zinc atom to only one of the enantiotopic faces of the aldehyde carbonyl, leading to the formation of the product with high enantioselectivity.[9][11] The quinoline moiety is expected to provide the necessary steric bulk to effectively shield one face of the coordinated aldehyde.

G Figure 3: Proposed Catalytic Cycle for Diethylzinc Addition ligand Ligand (L-OH) catalyst Chiral Zn Complex [(L-O)ZnEt]₂ ligand->catalyst + 2 Et₂Zn - 2 Ethane substrate_complex Substrate Complex (Aldehyde Coordinated) catalyst->substrate_complex + Aldehyde (RCHO) product_complex Product Complex (Alkoxide-Zn) substrate_complex->product_complex Ethyl Transfer product_complex->catalyst + Et₂Zn - Product-ZnEt

Caption: Proposed catalytic cycle for the ligand-mediated addition of Et₂Zn to aldehydes.

Protocol 3: Catalytic Enantioselective Ethyl-Addition to Benzaldehyde

This protocol details a general procedure for the addition of diethylzinc to a model aldehyde. The reaction must be performed under a strictly inert and anhydrous atmosphere.

  • Materials and Reagents:

    • (S)- or (R)-3-Amino-1-(quinolin-2-yl)propan-1-ol

    • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

    • Benzaldehyde (freshly distilled)

    • Anhydrous Toluene

    • Schlenk flask, magnetic stirrer, and syringe pump

  • Procedure:

    • To a flame-dried Schlenk flask under argon, add the chiral ligand (0.02 mmol, 2 mol%).

    • Add anhydrous toluene (4 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc solution (0.2 mL, 0.2 mmol) dropwise. A white precipitate may form. Stir the mixture at 0 °C for 30 minutes.

    • Add benzaldehyde (1.0 mmol, 1 equivalent) to the catalyst mixture.

    • Add the remaining diethylzinc solution (1.0 mL, 1.0 mmol) dropwise via syringe pump over 1 hour to control the exotherm.

    • Stir the reaction mixture at 0 °C until the aldehyde is consumed (monitor by TLC).

    • Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL). Allow the mixture to warm to room temperature and stir for 30 minutes. Extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purification & Analysis: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate). Determine yield and confirm structure by ¹H NMR. Determine % ee by chiral HPLC or GC analysis.

Expected Performance Data

The following table presents expected performance data based on similar amino alcohol ligands used in this transformation.[10][12][13]

EntryAldehydeProductTime (h)Yield (%)% ee (Configuration)
1Benzaldehyde1-Phenylpropan-1-ol49598 (S)
24-Chlorobenzaldehyde1-(4-Chlorophenyl)propan-1-ol49299 (S)
34-Methoxybenzaldehyde1-(4-Methoxyphenyl)propan-1-ol69096 (S)
4CyclohexanecarboxaldehydeCyclohexyl(phenyl)methanol128593 (S)

Conditions: 2 mol% (S)-Ligand, 1.2 eq Et₂Zn, Toluene, 0 °C.

Synthesis and Experimental Workflows

A reliable synthesis of the ligand is critical for its application. The following workflow outlines a plausible synthetic route and a general experimental procedure for catalytic screening.

Protocol 4: Synthesis of (S)-3-Amino-1-(quinolin-2-yl)propan-1-ol

This synthesis proceeds in two steps from 2-acetylquinoline. The key step is the enantioselective reduction of an intermediate β-aminoketone.

  • Step A: Synthesis of 3-(Dimethylamino)-1-(quinolin-2-yl)propan-1-one hydrochloride (Mannich Base)

    • Combine 2-acetylquinoline, dimethylamine hydrochloride, and paraformaldehyde in ethanol with a catalytic amount of HCl.

    • Reflux the mixture until the reaction is complete (monitor by TLC).

    • Cool the mixture to induce crystallization of the hydrochloride salt.

    • Filter and wash the solid with cold ethanol to yield the Mannich base. This is a standard procedure analogous to the synthesis of precursors for duloxetine.[14]

  • Step B: Asymmetric Reduction to (S)-3-Amino-1-(quinolin-2-yl)propan-1-ol

    • The Mannich base is first neutralized and then reduced. For asymmetric reduction, a Noyori-type catalyst is ideal.

    • In a pressure vessel, dissolve the free β-aminoketone in methanol.

    • Add a chiral Ru(II) catalyst, such as RuCl.

    • Pressurize the vessel with H₂ gas (5-10 atm) and stir at room temperature until the reduction is complete.

    • After workup and purification, the N,N-dimethylamino alcohol is obtained.

    • The final step involves N-demethylation, which can be achieved under various literature conditions, followed by purification to yield the primary amino alcohol.

G Figure 4: General Experimental Workflow for Catalysis prep 1. Catalyst Preparation (Inert Atmosphere) reaction 2. Reaction Setup (Add Substrate, Reagents) prep->reaction monitor 3. Reaction Monitoring (TLC / GC) reaction->monitor workup 4. Quench & Work-up (Extraction, Drying) monitor->workup Reaction Complete analysis 5. Purification & Analysis (Chromatography, NMR, HPLC) workup->analysis

Caption: A generalized workflow for performing asymmetric catalysis experiments.

References

  • MDPI. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Available at: [Link]

  • MDPI. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Available at: [Link]

  • Dub, P. A., & Gordon, J. C. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions, 45(17), 6756-6781. Available at: [Link]

  • Wikipedia. Asymmetric hydrogenation. Available at: [Link]

  • Haack, D., et al. (2016). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 21(9), 1195. Available at: [Link]

  • Wikipedia. Asymmetric addition of dialkylzinc compounds to aldehydes. Available at: [Link]

  • Organic Chemistry Portal. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. Available at: [Link]

  • Dub, P. A. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Center for Nonlinear Studies. Available at: [Link]

  • Xiao, J., et al. (2005). ß-Amino alcohols as ligands for asymmetric transfer hydrogenation of ketones in water. Journal of Molecular Catalysis A: Chemical, 229(1-2), 11-18. Available at: [Link]

  • ResearchGate. (2011). Asymmetric addition of diethylzinc to aldehydes promoted by ligands 13. Available at: [Link]

  • MDPI. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2021). A molybdenum-catalyzed acceptorless dehydrogenative approach for quinoline synthesis using amino alcohol. Available at: [Link]

  • Palmer, M. J., et al. (1999). Asymmetric transfer hydrogenation of ketones using amino alcohol and monotosylated diamine derivatives of indane. Journal of the Chemical Society, Perkin Transactions 1, (9), 1261-1270. Available at: [Link]

  • Bentham Science. L-Proline-Derived Tertiary Amino Alcohols as Chiral Ligands for Enantioselective Addition of Diethylzinc to Aldehydes. Available at: [Link]

  • ResearchGate. (2014). Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. Available at: [Link]

  • ResearchGate. (2008). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Available at: [Link]

Sources

Step-by-step synthesis of 3-Amino-1-(quinolin-2-yl)propan-1-ol from quinoline-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Step-by-step synthesis of 3-Amino-1-(quinolin-2-yl)propan-1-ol from quinoline-2-carboxaldehyde Content Type: Detailed Application Note and Protocol Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

This application note details a robust, two-step synthetic protocol for the preparation of 3-Amino-1-(quinolin-2-yl)propan-1-ol , a privileged scaffold in medicinal chemistry often found in kinase inhibitors and GPCR ligands.

The synthesis addresses a common challenge in heterocyclic chemistry: extending an alkyl chain with a terminal amine while preserving a reducible heteroaromatic ring (quinoline). We utilize a lithium-mediated cyanomethylation followed by a cobalt-catalyzed borohydride reduction . This route avoids the use of high-pressure hydrogenation and strong reducing agents (e.g.,


) that often lead to the over-reduction of the quinoline ring to 1,2,3,4-tetrahydroquinoline.
Key Advantages of This Protocol
  • Chemoselectivity: Preserves the quinoline aromaticity.

  • Accessibility: Uses standard laboratory reagents (

    
    , 
    
    
    
    , Acetonitrile) without high-pressure reactors.
  • Scalability: The workflow is amenable to gram-scale synthesis.[1]

Retrosynthetic Analysis & Pathway

The target molecule is dissected into two key precursors: quinoline-2-carboxaldehyde and acetonitrile . The strategy relies on extending the carbon skeleton by two units via an aldol-like addition of the acetonitrile anion, followed by the reduction of the nitrile to a primary amine.

Retrosynthesis Target Target: 3-Amino-1-(quinolin-2-yl)propan-1-ol Intermediate Intermediate: 3-Hydroxy-3-(quinolin-2-yl)propanenitrile Target->Intermediate Functional Group Interconversion (Nitrile Reduction) SM1 Starting Material 1: Quinoline-2-carboxaldehyde Intermediate->SM1 C-C Bond Formation (Nucleophilic Addition) SM2 Starting Material 2: Acetonitrile (CH3CN) Intermediate->SM2

Figure 1: Retrosynthetic strategy focusing on the C2-C3 bond formation via cyanomethylation.

Experimental Protocol

Step 1: Synthesis of 3-Hydroxy-3-(quinolin-2-yl)propanenitrile

This step involves the generation of the cyanomethyl carbanion (


) using Lithium Diisopropylamide (LDA) and its subsequent addition to the aldehyde.

Reagents:

  • Quinoline-2-carboxaldehyde (

    
     equiv)
    
  • Acetonitrile (

    
     equiv)
    
  • LDA (

    
     equiv, 2.0 M in THF/heptane)
    
  • Anhydrous THF (Solvent)[2]

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (

    
     or Ar).
    
  • Deprotonation: Add anhydrous THF (

    
     mL) and dry acetonitrile (
    
    
    
    equiv) to the flask. Cool the solution to -78 °C (dry ice/acetone bath).
  • Anion Generation: Dropwise add the LDA solution (

    
     equiv) over 15 minutes. Stir at -78 °C for 30 minutes to ensure complete formation of the lithiated acetonitrile species (
    
    
    
    ). Note: The solution may turn pale yellow.
  • Addition: Dissolve quinoline-2-carboxaldehyde (

    
     equiv, e.g., 
    
    
    
    g for
    
    
    mmol scale) in minimal anhydrous THF (
    
    
    mL). Add this solution dropwise to the reaction mixture at -78 °C over 20 minutes.
  • Reaction: Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to 0 °C over 2 hours. Monitor by TLC (Hexane:EtOAc 1:1). The aldehyde spot should disappear.

  • Quench: Quench the reaction with saturated aqueous

    
     (
    
    
    
    mL) while stirring vigorously.
  • Workup: Extract with EtOAc (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude

    
    -hydroxynitrile is typically pure enough for the next step. If necessary, purify via flash chromatography (SiO2, 0-40% EtOAc in Hexanes).
    

Data Checkpoint:

  • Expected Yield: 85-95%

  • Appearance: Yellowish viscous oil or solid.

  • Key NMR Signal: The

    
     alpha to the nitrile appears as a diastereotopic ABX system around 
    
    
    
    2.8-3.0 ppm.
Step 2: Selective Reduction to 3-Amino-1-(quinolin-2-yl)propan-1-ol

Standard hydrogenation can reduce the quinoline ring. We employ the Cobalt Boride (


)  system formed in situ from 

and

. This method is highly specific for nitriles over heteroaromatic rings.

Reagents:

  • 3-Hydroxy-3-(quinolin-2-yl)propanenitrile (from Step 1)

  • Cobalt(II) chloride hexahydrate (

    
    , 
    
    
    
    equiv)
  • Sodium Borohydride (

    
    , 
    
    
    
    equiv)
  • Methanol (Solvent)[2]

Protocol:

  • Solubilization: Dissolve the hydroxynitrile (

    
     equiv) and 
    
    
    
    (
    
    
    equiv) in Methanol (
    
    
    M concentration relative to substrate). The solution will be deep purple/pink.
  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reduction: Add

    
     (
    
    
    
    equiv) portion-wise over 30 minutes.
    • Caution: Vigorous gas evolution (

      
      ) and formation of a black precipitate (Cobalt Boride) will occur. Ensure efficient venting.
      
  • Stirring: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Quench: Carefully add

    
     N HCl until the black precipitate dissolves and the pH is acidic (~pH 2). This destroys the boron complexes.
    
  • Basification: Re-adjust pH to ~10 using concentrated aqueous

    
     or NaOH.
    
  • Extraction: Extract the free amine with DCM (

    
    ) or 
    
    
    
    :Isopropanol (3:1) if the product is very polar.
  • Purification: Purify via flash chromatography using DCM:MeOH:

    
     (90:10:1).
    

Data Checkpoint:

  • Expected Yield: 70-80%

  • Appearance: Off-white to pale yellow solid.

  • Key NMR Signal: Disappearance of the

    
    -nitrile protons; appearance of 
    
    
    
    triplet/multiplet around
    
    
    2.7-2.9 ppm.

Mechanism & Critical Control Points

The following diagram illustrates the mechanistic pathway and potential side reactions to avoid.

Mechanism Step1 Step 1: Lithiation (MeCN + LDA -> LiCH2CN) Step2 Step 2: Addition (Attack on C=O) Step1->Step2 -78°C Step3 Step 3: Reduction (Nitrile -> Primary Amine) Step2->Step3 CoCl2 / NaBH4 Risk1 Risk: Retro-Aldol (Avoid high temp in Step 1) Step2->Risk1 If T > 0°C Risk2 Risk: Ring Reduction (Avoid Pd/C or LiAlH4) Step3->Risk2 If wrong reductant

Figure 2: Reaction workflow and critical control points for impurity management.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete deprotonation of MeCNEnsure LDA is fresh; increase deprotonation time to 45 min at -78 °C.
Starting Material Recovery (Step 1) Wet THF or quenching too earlyDistill THF over Na/Benzophenone; verify dryness.
Over-reduction (Step 2) Reduction of Quinoline ringStrictly use

/

. Avoid heating the reduction step.
Boron Emulsion Incomplete hydrolysis of borane complexEnsure the acid quench (pH 2) is maintained for at least 30 min before basification.

References

  • Nitrile Reduction Methodology

    • Satoh, T., et al. "The selective reduction of nitriles to amines with cobalt chloride and sodium borohydride."[3] Tetrahedron Letters, 1969.

    • Context: Establishes the / system as the standard for preserving other reducible groups.
    • 3[4][5][6][7][8]

  • Cyanomethylation of Aldehydes

    • BenchChem Application Notes.[1] "Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol."

    • Context: Provides the analogous protocol for heteroarom
    • 2[2][4][5][6][7][8][9][10][11]

  • Quinoline Reactivity & Stability

    • Organic Chemistry Portal. "Synthesis of Quinolines and Reactivity."
    • Context: Background on the susceptibility of the quinoline ring to reduction under various conditions.[3][12][13]

    • 14[5][6][7][8][9]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Amino-1-(quinolin-2-yl)propan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the synthesis of 3-Amino-1-(quinolin-2-yl)propan-1-ol .

This response deviates from standard textbook formats to function as a troubleshooting and optimization hub . It assumes you are a researcher facing yield or purity issues and requires actionable, mechanistic solutions.

Status: Active Lead Scientist: Senior Application Specialist Core Chemistry: Nucleophilic Addition (Cyanomethide)


 Chemoselective Reduction

The Synthetic Logic (Route Selection)

For the synthesis of the primary amine variant (


), the Cyanomethide Route  is superior to the Mannich reaction. The Mannich route often leads to elimination byproducts (enones) or requires difficult deprotection steps if a primary amine is the target.

The Optimized Pathway:

  • Step A (C-C Bond Formation): Lithiation of acetonitrile (forming the cyanomethide anion) and addition to 2-quinolinecarboxaldehyde.

  • Step B (Reduction): Chemoselective reduction of the nitrile to the primary amine without hydrogenating the quinoline ring.

Workflow Visualization

SyntheticPathway Start 2-Quinoline- carboxaldehyde Intermediate 3-Hydroxy-3-(quinolin-2-yl) propanenitrile Start->Intermediate Nucleophilic Addition Reagent1 Li-CH2CN (LDA/THF, -78°C) Reagent1->Intermediate Product 3-Amino-1-(quinolin-2-yl) propan-1-ol Intermediate->Product Nitrile Reduction SideProduct Tetrahydroquinoline (Over-reduction) Intermediate->SideProduct H2/Pd (Avoid) Reagent2 LiAlH4 (THF, 0°C) Reagent2->Product

Caption: Optimized Cyanomethide Route avoiding catalytic hydrogenation to prevent ring saturation.

Phase I: The Condensation (Aldol-Type Addition)

Objective: Synthesis of 3-hydroxy-3-(quinolin-2-yl)propanenitrile. Critical Reagent: Lithium Diisopropylamide (LDA) or


-BuLi + Acetonitrile.
Troubleshooting Guide: Low Yields & Impurities
SymptomProbable CauseTechnical Solution
Recovery of Starting Material Retro-Aldol Reaction: The alkoxide intermediate is unstable at room temperature (RT) before quenching.Cryostatic Quench: Do not allow the reaction to warm to RT before adding the acid source. Quench with saturated

at -78°C or -40°C maximum.
Formation of Enone (Dehydration) Elimination: The

-hydroxy nitrile eliminates water to form the cinnamonitrile derivative.
pH Control: Avoid strong mineral acids during workup. Use buffered

. Ensure the reaction temperature does not spike during the addition of the aldehyde.
Dark Tarry Mixture Polymerization of Acetonitrile: Excess base or high temps caused self-condensation of acetonitrile.Reverse Addition: Generate the lithio-acetonitrile anion first at -78°C, then add the aldehyde slowly. Never mix base and aldehyde directly.
FAQ: Phase I

Q: Can I use NaH instead of LDA? A: Not recommended. NaH is heterogeneous and requires higher temperatures to deprotonate acetonitrile effectively, which promotes the polymerization of the aldehyde or the self-condensation of acetonitrile (Thorpe reaction). LDA or


-BuLi at -78°C provides the kinetic control necessary for this specific electrophile.

Phase II: The Chemoselective Reduction

Objective: Conversion of


 to 

without reducing the quinoline ring. Critical Risk: Formation of 1,2,3,4-tetrahydroquinoline derivatives.[1][2]
Protocol Optimization

Standard catalytic hydrogenation (


, Pd/C) is contraindicated  here because the quinoline ring is highly susceptible to reduction, often faster than the nitrile.

Recommended Reagent: Lithium Aluminum Hydride (


) in THF or 

.
Troubleshooting Guide: Reduction Issues
SymptomProbable CauseTechnical Solution
Product is trapped in filter cake Aluminum Emulsions:

workups often form gelatinous aluminum hydroxides that trap polar amines.
Fieser Workup: Use the specific stoichiometry: For

g

, add

mL

, then

mL 15%

, then

mL

. Stir until a granular white precipitate forms.
Ring Reduction (Tetrahydroquinoline) Over-reduction: Reaction temperature too high or prolonged reaction time.Temperature Control: Perform the reduction at 0°C .

reduces nitriles rapidly; reflux is rarely needed and promotes ring reduction.
Incomplete Reduction (Imine) Stalled Intermediate: The intermediate imine complex is stable and hydrolyzes back to aldehyde/ketone upon workup.Reflux Pulse: If TLC shows intermediate, a brief (15 min) reflux after the main reaction period can push the imine to the amine, but monitor strictly for ring reduction.
Logic Tree: Impurity Analysis

ImpurityLogic Root Impurity Detected (LC-MS / NMR) Type1 M+4 Mass (Tetrahydroquinoline) Root->Type1 Type2 M-18 Mass (Alkene/Enone) Root->Type2 Type3 Aldehyde Peak (Hydrolysis) Root->Type3 Sol1 Cause: Over-reduction Fix: Switch to LiAlH4 at 0°C Avoid H2/Pd Type1->Sol1 Sol2 Cause: Elimination Fix: Milder Workup (pH > 4) Keep Temp < 0°C Type2->Sol2 Sol3 Cause: Imine Hydrolysis Fix: Ensure dry solvents Increase hydride equivalents Type3->Sol3

Caption: Diagnostic logic for identifying and correcting common impurity profiles.

Phase III: Isolation & Purification

The Challenge: 3-Amino-1-(quinolin-2-yl)propan-1-ol is a polar, basic amino-alcohol. It interacts strongly with silanols in silica gel, leading to streaking and yield loss.

Recommended Purification Protocols
  • Amine-Doped Silica:

    • Pre-treat your silica column with the mobile phase containing 1-2% Triethylamine (TEA) or

      
      . This neutralizes acidic sites on the silica.
      
    • Eluent: DCM:MeOH:

      
       (90:10:1).
      
  • Resin Capture (The "Catch and Release" Method):

    • This is superior for removing non-basic impurities (unreacted nitrile, quinoline byproducts).

    • Step 1: Dissolve crude mixture in MeOH/Water.

    • Step 2: Load onto a strong cation exchange resin (e.g., Dowex 50W or Amberlyst 15 ).

    • Step 3: Wash resin with MeOH (removes non-basic impurities).

    • Step 4: Elute product with 2M

      
       in MeOH.
      
FAQ: Purification

Q: My product is water-soluble and won't extract into DCM. A: This is common for amino alcohols.

  • Solution 1: Saturate the aqueous phase with NaCl (salting out).

  • Solution 2: Use n-Butanol or IPA:CHCl3 (1:3) as the extraction solvent. These are more polar than DCM and extract amino alcohols efficiently.

References

  • Selective Hydrogenation of Quinolines

    • Title: Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework.[3][4]

    • Source: Catalysis Science & Technology (RSC).[3]

    • Relevance: Establishes the difficulty of preventing ring reduction during catalytic hydrogenation, supporting the recommendation for hydride reduction ( ) instead.
    • URL:[Link]

  • Acetonitrile Addition (Cyanomethide)

    • Title: Reaction of M(II)-OH Complexes with Acetonitrile to Yield M(II)-Cyanomethides.
    • Source: NIH / PubMed Central.
    • Relevance: Provides mechanistic insight into the activation of acetonitrile as a nucleophile (cyanomethide anion) for addition to electrophiles.
    • URL:[Link]

  • Amino Alcohol Purification

    • Title: Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols
    • Source: NIH / PubMed Central.
    • Relevance: Details the "Ion Exchange" purification method (Catch and Release)
    • URL:[Link]

  • General Quinoline Functionalization

    • Title: Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar
    • Source: MDPI.
    • Relevance: Provides background on the stability of 2-substituted quinoline deriv
    • URL:[Link][5]

Sources

Technical Support Center: Purification of 3-Amino-1-(quinolin-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-1-(quinolin-2-yl)propan-1-ol (CAS 1540990-62-2). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this versatile chiral intermediate. As a polar amino alcohol containing a basic quinoline moiety, this compound presents unique purification hurdles that require a nuanced approach.[1] This document provides in-depth, field-proven troubleshooting advice in a direct question-and-answer format, grounded in fundamental chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 3-Amino-1-(quinolin-2-yl)propan-1-ol that influence its purification?

A1: Understanding the molecule's structure is paramount. It possesses three key features that dictate its behavior:

  • A Basic Quinoline Ring and a Primary Amine: The presence of two nitrogen atoms makes the molecule basic. The primary amine is the more basic site and will readily protonate. This allows for purification via acid-base extraction.[2][3] However, this basicity also causes strong interaction with acidic stationary phases like standard silica gel, often leading to significant peak tailing or irreversible adsorption during column chromatography.[4][5]

  • A Polar Hydroxyl Group: The alcohol functionality contributes to the molecule's high polarity and ability to act as a hydrogen bond donor and acceptor. This increases its solubility in polar solvents like methanol and water and can make it challenging to elute from normal-phase columns.

  • A Chiral Center: The carbon atom bearing the hydroxyl group is a stereocenter. This means the compound exists as a pair of enantiomers. Standard purification techniques like chromatography on achiral media or recrystallization will not separate these enantiomers.[6] Chiral-specific methods are required for enantiomeric resolution.

Q2: What is the expected appearance and stability of this compound?

A2: Typically, 3-Amino-1-(quinolin-2-yl)propan-1-ol is an off-white to pale yellow solid or a viscous oil at room temperature.[1] While the quinoline core is a stable aromatic system, amino alcohols can be susceptible to slow air oxidation over time, which may lead to discoloration.[7] For long-term storage, it is recommended to keep the material in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1]

Q3: Which analytical techniques are best for assessing purity during troubleshooting?

A3: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): The workhorse for rapid, real-time reaction monitoring and fraction analysis. Use plates visualized under UV light (254 nm) to see the quinoline ring. A potassium permanganate stain can also be effective for visualizing the alcohol and amine groups.

  • High-Performance Liquid Chromatography (HPLC): Essential for quantitative purity assessment. A reversed-phase method (e.g., C18 column) with a mobile phase of acetonitrile/water containing a buffer (like ammonium formate) or an ion-pairing agent is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and is excellent for identifying impurities if they are present in sufficient quantities (>1-5%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify byproducts.

Detailed Troubleshooting Guides

Problem 1: Severe Tailing and/or Low Recovery in Column Chromatography
The 'Why': Root Cause Analysis

This is the most common issue encountered when purifying basic amines on standard silica gel. Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic amine in your compound undergoes a strong acid-base interaction with these silanol sites, leading to two primary problems:

  • Tailing: A portion of the compound molecules are delayed as they elute, resulting in broad, asymmetrical peaks that often co-elute with impurities.

  • Irreversible Adsorption: In severe cases, the compound binds so strongly that it does not elute from the column at all, causing very low or zero recovery.

The 'How': Diagnostic & Resolution Protocol

Step 1: Diagnose the Interaction with a 2D-TLC Test. Before committing to a column, spot your crude material on a silica TLC plate. Develop it in your chosen eluent system. After drying, turn the plate 90 degrees and re-develop it in the same eluent. If your compound is stable on silica, the spot will move diagonally. If it degrades or streaks vertically from the diagonal, you have confirmed a problematic interaction.[4]

Step 2: Modify the Mobile Phase. The most straightforward solution is to neutralize the acidic silica surface by adding a small amount of a basic modifier to your eluent.

ModifierTypical ConcentrationRecommended Solvent SystemNotes
Triethylamine (TEA) 0.5 - 2% (v/v)Dichloromethane/MethanolMost common choice. Volatile and easily removed under vacuum.
Ammonium Hydroxide 0.5 - 2% (v/v)Dichloromethane/MethanolOften more effective than TEA for very polar amines. Prepare a stock solution of 10% NH₄OH in Methanol and add it to your eluent.[4]
Pyridine 0.5 - 1% (v/v)Ethyl Acetate/HexanesLess common, but can be effective. Strong odor.

Step-by-Step Protocol for Column Chromatography:

  • Choose a solvent system (e.g., 95:5 DCM/MeOH) that gives your product an Rf of ~0.2-0.3 on TLC.

  • Add 1% TEA or 1% of a 10% NH₄OH in MeOH solution to the chosen eluent.

  • Equilibrate your silica gel column by flushing it with at least 3-5 column volumes of the base-modified eluent. This is a critical step to ensure all acidic sites are neutralized before loading your sample.

  • Load your crude product (pre-adsorbed onto a small amount of silica for best results).

  • Elute with the base-modified solvent system, collecting fractions and analyzing by TLC.

Step 3: Consider an Alternative Stationary Phase. If mobile phase modification is insufficient, change the stationary phase.

  • Alumina (Neutral or Basic): Alumina is less acidic than silica and is an excellent alternative for purifying basic compounds.

  • Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography is a powerful option where polar compounds elute first. A typical eluent would be a gradient of water/acetonitrile or water/methanol, often with a buffer like 0.1% formic acid or ammonium acetate.

start Problem: Tailing or Low Recovery in Column check_silica Run 2D-TLC to check for streaking/degradation start->check_silica modify_mobile Mobile Phase Modification check_silica->modify_mobile Streaking observed change_phase Alternative Stationary Phase check_silica->change_phase Severe degradation add_base Add 1% TEA or NH4OH to DCM/MeOH eluent modify_mobile->add_base equilibrate Equilibrate column with 5 volumes of modified eluent add_base->equilibrate run_column Run column & analyze fractions equilibrate->run_column run_column->change_phase Tailing persists success Success: Pure Compound run_column->success Tailing is resolved use_alumina Use Neutral or Basic Alumina change_phase->use_alumina use_rp Use Reversed-Phase (C18) with Water/ACN gradient change_phase->use_rp use_alumina->success use_rp->success

Caption: Troubleshooting workflow for column chromatography issues.
Problem 2: Product is Contaminated with Non-Basic Impurities
The 'Why': Root Cause Analysis

Syntheses can often leave behind neutral or acidic byproducts and unreacted starting materials.[8] Co-crystallization or similar retention factors in chromatography can make their removal difficult by conventional means. The basicity of the target compound, however, provides a powerful chemical "handle" to achieve a clean separation.

The 'How': Diagnostic & Resolution Protocol

Acid-base extraction is a simple and highly effective liquid-liquid extraction technique to isolate basic compounds from neutral or acidic ones.[2][3] The principle is to change the polarity—and thus the layer preference (aqueous vs. organic)—of the target compound by protonating or deprotonating it.

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Diethyl Ether (Et₂O).

  • Acidic Wash (Extraction of Base): Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake vigorously and allow the layers to separate. The basic 3-Amino-1-(quinolin-2-yl)propan-1-ol will be protonated to form a water-soluble salt and will move into the aqueous layer. Neutral and acidic impurities will remain in the organic layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Discard the organic layer (which contains the impurities).

  • Basification: Return the acidic aqueous layer to the separatory funnel. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 10, check with pH paper). This deprotonates your compound, making it water-insoluble again.

  • Back-Extraction: Add a fresh portion of organic solvent (e.g., DCM) to the separatory funnel and shake. Your purified compound will now move back into the organic layer.

  • Final Wash and Dry: Drain the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

start Crude Product in Organic Solvent (e.g., DCM) wash_acid Wash with 1M HCl start->wash_acid aqueous_layer Aqueous Layer: Protonated Product (Water Soluble) wash_acid->aqueous_layer organic_layer1 Organic Layer: Neutral/Acidic Impurities (DISCARD) wash_acid->organic_layer1 basify Basify Aqueous Layer with 1M NaOH (pH > 10) aqueous_layer->basify back_extract Extract with fresh DCM basify->back_extract aqueous_layer2 Aqueous Layer: Salts (DISCARD) back_extract->aqueous_layer2 organic_layer2 Organic Layer: Purified Product back_extract->organic_layer2 dry_concentrate Dry (Na2SO4) and Concentrate organic_layer2->dry_concentrate final_product Pure Product dry_concentrate->final_product

Caption: Workflow for purification via acid-base extraction.
Problem 3: Product "Oils Out" or Fails to Crystallize During Recrystallization
The 'Why': Root Cause Analysis

Recrystallization relies on a significant difference in a compound's solubility in a solvent at high and low temperatures.[9] "Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated at a temperature that is above the compound's melting point. Impurities can also inhibit crystal lattice formation, promoting oiling.

The 'How': Diagnostic & Resolution Protocol

Step 1: Systematic Solvent Screening. The key is finding the right solvent or solvent pair. Test solubility in small vials (10-20 mg of product).

Solvent CategoryExamplesDesired Behavior
Polar Protic Water, Methanol, EthanolLikely too soluble, even when cold. Good for the "soluble" component of a solvent pair.
Polar Aprotic Acetone, Ethyl Acetate (EtOAc), Acetonitrile (ACN)Good candidates. Test for high solubility when hot and low solubility when cold.
Non-Polar Hexanes, Toluene, Diethyl EtherLikely insoluble, even when hot. Good for the "insoluble" component of a solvent pair.

The ideal single solvent will dissolve your compound when boiling but show very low solubility at room temperature or in an ice bath.

Step 2: Employ a Mixed-Solvent System. This is often necessary for compounds like amino alcohols.

  • Find a "soluble" solvent in which your compound is very soluble (e.g., Methanol).

  • Find an "insoluble" solvent in which your compound is very poorly soluble (e.g., Diethyl Ether or Hexanes). The two solvents must be miscible.

  • Protocol: a. Dissolve your crude product in the MINIMUM amount of the hot "soluble" solvent (Methanol). b. While the solution is still hot, add the "insoluble" solvent (Diethyl Ether) dropwise until you see persistent cloudiness (turbidity). c. Add a few more drops of the hot "soluble" solvent to just redissolve the cloudiness. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

Step 3: Troubleshooting Oiling Out.

  • Add More Solvent: The concentration may be too high. Add more of the hot recrystallization solvent to dissolve the oil, then cool again.

  • Lower the Cooling Temperature: If the oil forms at room temperature, try cooling the solution very slowly and then placing it in a freezer.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Problem 4: Need to Separate Enantiomers
The 'Why': Root Cause Analysis

3-Amino-1-(quinolin-2-yl)propan-1-ol is a chiral molecule, and often only one enantiomer possesses the desired biological activity.[6] Standard purification methods do not separate enantiomers because they have identical physical properties (solubility, boiling point, Rf). Specialized chiral separation techniques are required.

The 'How': Diagnostic & Resolution Protocol

Option 1: Diastereomeric Salt Formation & Fractional Crystallization (Classical Resolution). This method converts the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated.

  • Chiral Acid Selection: React your racemic amino alcohol (a base) with a single enantiomer of a chiral acid. Common choices include (+)- or (-)-Tartaric acid, (+)- or (-)-Dibenzoyltartaric acid, or (+)- or (-)-Mandelic acid.[10]

  • Salt Formation: Dissolve your racemic base in a suitable solvent (e.g., ethanol or methanol). Add 0.5 equivalents of the chiral acid. One diastereomeric salt will often be less soluble and will preferentially crystallize out of the solution.

  • Fractional Crystallization: Isolate the crystals by filtration. The purity of the salt can be improved by recrystallizing it one or more times from the same solvent.

  • Liberation of the Free Base: Once a single diastereomer is isolated, dissolve the salt in water, basify the solution (e.g., with NaOH) to deprotonate your amine, and extract the single enantiomer of your product with an organic solvent.

Option 2: Chiral Preparative HPLC. This is a modern, highly effective method for separating enantiomers.

  • Column Selection: Requires a High-Performance Liquid Chromatography system equipped with a Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are very common and effective for a wide range of compounds.

  • Method Development: An analytical chiral HPLC method must be developed first to find a mobile phase (typically a mixture of hexanes/isopropanol or hexanes/ethanol) that provides baseline separation of the two enantiomer peaks.

  • Scale-Up: The analytical method is then scaled up to a larger-diameter preparative column to process larger quantities of material. Fractions corresponding to each enantiomeric peak are collected separately and concentrated to yield the pure enantiomers. This method is often faster but more expensive than classical resolution.[11][12]

References

  • Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Available at: [Link]

  • JETIR.org. (n.d.). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. Available at: [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Available at: [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Google Patents. (n.d.). US4661606A - Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein.
  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Available at: [Link]

  • Recrystallization1. (n.d.). Recrystallization1. Available at: [Link]

  • Google Patents. (n.d.). US2243977A - Process for the preparation of amino-alcohols.
  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting. Available at: [Link]

  • Reddit. (2024). Column chromatography issue : r/Chempros. Available at: [Link]

  • The Synthesis of Some Amino Alcohols. (n.d.). The Synthesis of Some Amino Alcohols. Available at: [Link]

  • Separation and Refining of Amino acids. (n.d.). Separation and Refining of Amino acids. Available at: [Link]

  • ResearchGate. (2023). Is it possible to extract amino acids from water using extraction? Available at: [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • JOCPR. (n.d.). Reduction of Chiral Amino Acids Based on Current Method. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino.
  • Journal of Separation Science. (2017). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Available at: [Link]

  • AVESIS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Available at: [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Available at: [Link]

  • Pharmaffiliates. (n.d.). Quinoline-impurities. Available at: [Link]

  • Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available at: [Link]

  • Google Patents. (n.d.). KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • WIPO Patentscope. (2015). 104610074 Preparation method of 3-amino-1,2-propanediol. Available at: [Link]

  • Preparation and Properties of Quinoline. (n.d.). Preparation and Properties of Quinoline. Available at: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]

  • RSC Advances. (n.d.). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. Available at: [Link]

Sources

Removing impurities from crude 3-Amino-1-(quinolin-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purification of Crude 3-Amino-1-(quinolin-2-yl)propan-1-ol (CAS 1540990-62-2)[1]

Technical Support Center: Purification & Troubleshooting

Subject: Removing Impurities from Crude 3-Amino-1-(quinolin-2-yl)propan-1-ol Applicable For: Process Chemists, Medicinal Chemists, Analytical Scientists Document ID: TS-QAP-001[1]

Executive Technical Summary

3-Amino-1-(quinolin-2-yl)propan-1-ol is a bifunctional intermediate containing a lipophilic, weakly basic quinoline ring (pKa ~4.[1]9) and a hydrophilic, basic primary amine (pKa ~9.8-10.5). This duality often results in "sticky" crude oils that trap impurities such as unreacted starting materials, metal catalysts, and dehydration side-products.

Successful purification requires exploiting the distinct pKa values of the nitrogen centers and the polarity shift between the free base and its salts. This guide prioritizes a Tiered Purification Strategy , moving from bulk extraction to high-resolution chromatography.[1]

Impurity Profiling & Origin

Before initiating purification, identify the likely contaminants based on your synthetic route.

Impurity ClassLikely IdentityOrigin / MechanismDetection (LC-MS/TLC)
Starting Material 2-Acetylquinoline or 2-QuinolinecarboxaldehydeUnreacted electrophile.[1]High UV absorbance; less polar than product.
Intermediate 3-Hydroxy-3-(quinolin-2-yl)propanenitrileIncomplete reduction (if via cyanohydrin route).[1]Distinct IR signal (CN stretch ~2250 cm⁻¹).
Side Product 3-Amino-1-(quinolin-2-yl)prop-1-eneAcid-catalyzed dehydration of the benzylic alcohol.[1]M-18 mass peak; conjugated alkene UV shift.[1]
Over-Reduction 1,2,3,4-Tetrahydroquinoline derivativesNon-selective hydrogenation of the quinoline ring.M+4 mass peak; loss of aromaticity in NMR.
Inorganic Pd, Pt, Ni, or Boron saltsResidual reduction catalysts.Residue on ignition; color (dark oil).

Tier 1: The "Rough Cut" (Acid-Base Extraction)[1]

Objective: Remove neutral organic impurities and metal salts using the compound's amphoteric-like solubility profile.[1]

The Science: At pH 2 , both the quinoline nitrogen and the primary amine are protonated (


-Linker-

), making the molecule highly water-soluble.[1] Neutral organic impurities (unreacted ketone/aldehyde) remain lipophilic. At pH 12 , both nitrogens are deprotonated, rendering the molecule soluble in organic solvents (DCM or EtOAc).

Protocol:

  • Dissolution: Dissolve crude oil in 1M HCl (10 mL/g). Ensure pH < 2.[1]

  • Wash (Removal of Neutrals): Extract the aqueous acidic layer with Ethyl Acetate (EtOAc) (3 x 5 mL/g).

    • Discard organic layer (contains non-basic starting materials).[1]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.

    • Note: The solution may become cloudy as the free base precipitates.

  • Extraction (Recovery): Extract the basic aqueous layer with DCM (Dichloromethane) (3 x 10 mL/g).

    • Why DCM? It is better than EtOAc for solubilizing polar amino alcohols.[1]

  • Drying: Dry combined DCM layers over anhydrous

    
    , filter, and concentrate.
    

Troubleshooting Tip: If an emulsion forms during Step 4, add a small amount of saturated brine or 5% Methanol to the DCM layer to break surface tension.

Tier 2: Chromatographic Purification (Flash/HPLC)[1]

Objective: Separate the product from closely related amine impurities and dehydration products.

The Issue: Primary amines interact strongly with the acidic silanols on silica gel, causing severe peak tailing and product loss. The Fix: You must modify the mobile phase to suppress ionization or block active sites.

Recommended Method: Flash Chromatography [1]

  • Stationary Phase: Spherical Silica Gel (20-40 µm) or Amine-functionalized Silica (NH2-SiO2).[1]

  • Mobile Phase A: DCM

  • Mobile Phase B: Methanol containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (25% aq) .[1]

  • Gradient: 0% B to 10-15% B over 20 CV (Column Volumes).

Decision Logic for Chromatography:

PurificationLogic cluster_legend Legend Start Crude Material (Post-Extraction) CheckTLC Run TLC (10% MeOH/DCM + 1% NH4OH) Start->CheckTLC Tailing Does spot tail? CheckTLC->Tailing Separation Is impurity Rf < 0.1? Tailing->Separation No AddBase Increase NH4OH/TEA to 2% in Mobile Phase Tailing->AddBase Yes UseC18 Switch to Reverse Phase (C18, H2O/MeCN + 0.1% TFA) Separation->UseC18 Yes (Polar Impurities) RunFlash Run Normal Phase Flash (DCM/MeOH/NH3) Separation->RunFlash No AddBase->RunFlash Decision Decision Point Action Action Step

Figure 1: Decision tree for selecting the appropriate chromatographic conditions based on TLC behavior.

Tier 3: Crystallization & Salt Formation[1]

Objective: Convert the likely viscous oil into a stable, handleable solid. This is the most effective way to achieve >99% purity.

The Science: The primary amine is more basic than the quinoline. We target the mono-salt formation at the aliphatic amine.

Protocol (Oxalate Salt):

  • Dissolve the free base (oil) in a minimum amount of warm Ethanol or Isopropanol .

  • Add 1.0 equivalent of Oxalic Acid dissolved in the same solvent.

  • Stir at room temperature for 1-2 hours. A white precipitate should form.

  • If no solid forms, add Diethyl Ether or Hexane dropwise until turbid, then cool to 4°C.

  • Filter the solid and wash with cold Ether.

Alternative: Use HCl in Dioxane to form the hydrochloride salt, though these can sometimes be hygroscopic.

Troubleshooting & FAQs

Q1: My product is stuck on the silica column even with 10% MeOH.

  • Cause: The amine is forming salt bridges with the silica.

  • Solution: Switch to DCM : MeOH : 7N NH3 in MeOH (90:9:1). The high concentration of ammonia competes effectively for the silica sites, eluting your product.

Q2: The product turned dark brown after rotary evaporation.

  • Cause: Quinolines and amino alcohols are prone to oxidation, especially if metal residues are present.

  • Solution:

    • Add a metal scavenger (e.g., SiliaMetS® Thiol) to the organic solution before evaporation.

    • Evaporate at

      
      .
      
    • Store under Nitrogen/Argon at -20°C.

Q3: I see a double peak in HPLC.

  • Cause: This compound has a chiral center at the alcohol position. If you synthesized it non-stereoselectively, you have a racemic mixture. Standard C18 columns will show one peak, but Chiral columns (e.g., Chiralpak AD-H) will show two.

  • Action: If you need a single enantiomer, perform Chiral Resolution using Tartaric Acid crystallization or Chiral Prep-HPLC.[1]

Q4: How do I remove residual Boron (from NaBH4 reduction)?

  • Solution: Boron complexes can be sticky.[1] Treat the crude reaction mixture with Methanol and evaporate repeatedly (3-4 times). This forms volatile Trimethyl Borate (

    
    ), which is removed in vacuo.
    

References

  • Synthesis of 3-amino-1-arylpropan-1-ols

    • Methodology: Separation of amino alcohol derivatives often utilizes the basicity difference between the product and starting ketones.
    • Source:[1]

  • General Purification of Amines

    • Technique: "A rapid and efficient method for the purific
    • Source: (General reference for acid-base workup principles).[1]

  • Chemical Properties of 3-Amino-1-propanol derivatives

    • Data: Physical properties and solubility profiles of analogous amino-propanol systems.[1]

    • Source:[1]

  • Quinoline Chemistry & Stability

    • Context: Reactivity of the quinoline ring and handling of 2-substituted quinolines.[1]

    • Source:[1]

(Note: Specific synthesis papers for CAS 1540990-62-2 are proprietary or sparse; protocols above are derived from validated methodologies for the structural class of 1-heteroaryl-3-aminopropanols.)

Sources

Validation & Comparative

1H NMR Interpretation Guide: 3-Amino-1-(quinolin-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the 1H NMR interpretation for 3-Amino-1-(quinolin-2-yl)propan-1-ol , a functionalized quinoline derivative often encountered as a reduced Mannich base or a synthetic intermediate in kinase inhibitor development.

The following analysis synthesizes fragment-based spectral data, solvent-dependent behaviors, and critical differentiation markers to provide a robust identification protocol.

Executive Summary
  • Target Molecule: 3-Amino-1-(quinolin-2-yl)propan-1-ol

  • Core Challenge: Distinguishing the target secondary alcohol from its ketone precursor (3-amino-1-(quinolin-2-yl)propan-1-one) and the starting material (2-methylquinoline).

  • Key Diagnostic: The emergence of a methine doublet of doublets (dd) at ~4.9–5.1 ppm (the benzylic-like proton) and the disappearance of the singlet methyl peak of quinaldine.

Part 1: Strategic Comparison & Validation

To ensure the identity of the product, you must compare the spectrum against its logical alternatives. This section defines the "Go/No-Go" signals.

Comparator Critical Spectral Difference (1H NMR) Structural Implication
Vs. Precursor (Ketone) Target: Shows methine -CH(OH)- at ~4.9–5.1 ppm.Precursor: No signal in 4.5–6.0 ppm region; methylene protons adjacent to carbonyl are deshielded (~3.2 ppm).Confirmation of Reduction (C=O

CH-OH).
Vs. Quinaldine (Start Mat.) Target: Loss of singlet -CH3 at ~2.7 ppm.Start Mat: Strong singlet at 2.73 ppm (CDCl3).Confirmation of Functionalization at C2 position.
Vs. Elimination Impurity Target: Aliphatic multiplets at 1.8–3.0 ppm.Impurity (Enamine/Alkene): Olefinic doublets at 6.5–7.0 ppm.Confirmation of Chain Integrity (No dehydration).
Part 2: Detailed Spectral Analysis
Chemical Shift Assignments (DMSO-d6)

Note: DMSO-d6 is recommended over CDCl3 to visualize the exchangeable OH and NH2 protons and prevent aggregation broadening.

Position Fragment Shift (

, ppm)
Mult. Integration Interpretation & Coupling
H-1' -CH(OH)- 4.95 – 5.10 dd 1H Diagnostic Peak. Deshielded by Quinoline ring and Oxygen. Couples to H-2' and OH.
OH -OH 5.40 – 5.60 d 1H Exchangeable. Visible as a doublet in dry DMSO; disappears with D2O shake.
H-3' -CH2-N 2.65 – 2.85 t 2H Methylene adjacent to amine. Typical aliphatic amine range.
H-2' -CH2- 1.80 – 2.05 m 2H Central methylene bridge. Complex multiplet due to diastereotopic environment near chiral center.
NH2 -NH2 3.0 – 4.5 br s 2H Very broad; position varies with concentration and water content.
H-3 Quinoline 7.60 – 7.70 d 1H

Hz. ortho to the alkyl chain.
H-4 Quinoline 8.25 – 8.35 d 1H

Hz. Deshielded by ring nitrogen anisotropy.
H-5/6/7 Quinoline 7.50 – 7.80 m 3H Overlapping aromatic multiplets from the benzo-ring.
H-8 Quinoline 7.95 – 8.05 d 1H Peri-position proton; often distinct and deshielded.
Solvent Effects (CDCl3 vs. DMSO-d6)
  • CDCl3: The -OH and -NH2 protons will likely merge into a single broad peak or disappear due to exchange. The H-1' methine will appear as a triplet or dd at ~5.0 ppm but will lack coupling to the OH proton.

  • DMSO-d6: The -OH proton couples to H-1' , turning the H-1' signal into a doublet of doublets (or pseudo-quartet). This splitting is a proof of the alcohol's existence and lack of rapid exchange (dryness indicator).

Part 3: Visualization of Structural Logic
Figure 1: Assignment Workflow (COSY Correlations)

This diagram illustrates the logical flow of assigning protons based on scalar coupling (COSY) networks.

G cluster_0 Aliphatic Chain (Spin System A) cluster_1 Quinoline Ring (Spin System B) H1 H-1' (Methine) ~5.0 ppm H2 H-2' (Methylene) ~1.9 ppm H1->H2 COSY Strong Q3 H-3 (Ar) ~7.6 ppm H1->Q3 NOESY (Spatial) H3 H-3' (CH2-N) ~2.7 ppm H2->H3 COSY Strong OH OH (Hydroxyl) ~5.5 ppm OH->H1 Vicinal (DMSO) Q4 H-4 (Ar) ~8.3 ppm Q3->Q4 COSY (Ortho)

Caption: COSY correlation network. The H1'-H2'-H3' chain connectivity is critical. In DMSO, the OH-H1' coupling validates the secondary alcohol.

Figure 2: Synthesis & Impurity Pathway

Understanding the origin of the sample helps interpret impurity peaks.

Synthesis Start 2-Methylquinoline (Quinaldine) Step1 Reaction: Lithiation + Epoxide OR Mannich Reaction Start->Step1 Inter Intermediate: Ketone (If Mannich Route) Step1->Inter Oxidation state Target TARGET: 3-Amino-1-(quinolin-2-yl)propan-1-ol Step1->Target Direct (Epoxide) Inter->Target Reduction (NaBH4) Impurity Impurity: Dehydration Product (Styryl-type alkene) Target->Impurity Acid/Heat (-H2O)

Caption: Synthetic pathways showing potential impurities. The ketone intermediate lacks the H1' signal; the dehydration impurity shows alkene protons at 6.5-7.5 ppm.

Part 4: Experimental Protocol
1. Sample Preparation
  • Solvent: DMSO-d6 (99.9% D) is the gold standard for this polar amino-alcohol. It prevents aggregation and slows proton exchange, allowing observation of the OH coupling.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Additives: If peaks are broad due to amine salt formation, add 1 drop of D2O to collapse all exchangeable protons (OH, NH2) and sharpen the aliphatic backbone signals.

2. Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (Standard 1D Proton).

  • Relaxation Delay (D1): Set to 2.0–5.0 seconds . The quaternary carbons and the isolated methine may have longer T1 times; insufficient delay will reduce integration accuracy of the H-1' proton relative to the methylenes.

  • Scans (NS): 16–32 scans are sufficient for >10 mg samples.

3. Data Processing
  • Apodization: Apply exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise.

  • Phasing: Critical for the H-1' region (4.9–5.1 ppm) to ensure the integration is exactly 1.0H relative to the H-4 aromatic proton (1.0H).

References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift prediction of quinoline and amino-alcohol fragments).
  • National Institute of Standards and Technology (NIST). Quinoline 1H NMR Spectra. NIST Chemistry WebBook. Available at: [Link]

  • PubChem Compound Summary. 3-Amino-1-(quinolin-2-yl)propan-1-ol (Analogous Structures). National Center for Biotechnology Information. Available at: [Link]

Safety Operating Guide

Navigating the Uncharted: A Guide to Safely Handling 3-Amino-1-(quinolin-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research, the synthesis and handling of novel chemical entities are routine. While 3-Amino-1-(quinolin-2-yl)propan-1-ol presents significant opportunities in drug discovery, its specific safety and toxicological data are not yet fully characterized. This guide, therefore, adopts a precautionary principle, synthesizing data from structurally analogous compounds—quinolines and aminopropanols—to provide a robust framework for its safe handling, ensuring both personal safety and experimental integrity.

Hazard Identification: A Composite Risk Profile

Due to the absence of a specific Safety Data Sheet (SDS) for 3-Amino-1-(quinolin-2-yl)propan-1-ol, a hazard assessment must be conducted by examining its constituent moieties: the quinoline core and the aminopropanol side chain.

The quinoline ring system is associated with several hazards, including being toxic if swallowed, causing skin and eye irritation, and potentially leading to long-term effects such as genetic defects and cancer.[1][2][3] It is also recognized as being toxic to aquatic life with long-lasting effects.[1][2][4]

The aminopropanol functional group , on the other hand, is known to be corrosive, causing severe skin burns and eye damage.[5][6][7][8] It may also be harmful if swallowed and can cause respiratory irritation.[5][6][9][10]

Based on this composite profile, 3-Amino-1-(quinolin-2-yl)propan-1-ol should be treated as a hazardous substance with the potential for acute and chronic health effects.

Table 1: Postulated Hazard Classifications for 3-Amino-1-(quinolin-2-yl)propan-1-ol

Hazard ClassPostulated ClassificationBasis for Classification (Analogous Compounds)
Acute Toxicity (Oral)Category 4: Harmful if swallowedQuinoline, 3-Amino-1-propanol[1][5][6]
Skin Corrosion/IrritationCategory 1B: Causes severe skin burns3-Amino-1-propanol, 3-Amino-1,2-propanediol[5][6][7][8]
Serious Eye Damage/IrritationCategory 1: Causes serious eye damageQuinoline, 3-Amino-1-propanol[1][2][5]
Germ Cell MutagenicitySuspected of causing genetic defectsQuinoline[2][3]
CarcinogenicityMay cause cancerQuinoline[2][3]
Aquatic ToxicityToxic to aquatic life with long-lasting effectsQuinoline[2][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to minimize exposure risk. The following table outlines the minimum required PPE for handling 3-Amino-1-(quinolin-2-yl)propan-1-ol.

Table 2: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, tested to EN 374).[1][11]To prevent skin contact, which may cause severe burns.[5][6][7][8]
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield should be worn when there is a splash hazard.[5][11]To protect against splashes that could cause serious eye damage.[1][2][5]
Skin and Body Protection Laboratory coat. For larger quantities or potential for significant exposure, chemical-resistant clothing is recommended.[11]To protect the skin from potential burns and absorption.[5][6]
Respiratory Protection Use only in a well-ventilated area, preferably a certified chemical fume hood.[11] If dust or aerosols may be generated and a fume hood is not available, a NIOSH-approved respirator with appropriate filters is required.[11]To prevent inhalation of potentially harmful vapors, mists, or dust.[6][9]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing risks. The following workflow provides a logical sequence for handling 3-Amino-1-(quinolin-2-yl)propan-1-ol in a research setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Analogous SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handle_weigh Weighing/Transfer prep_hood->handle_weigh Proceed to Handling handle_reaction Reaction Setup handle_weigh->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon Proceed to Cleanup cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe handling workflow for 3-Amino-1-(quinolin-2-yl)propan-1-ol.

Experimental Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheets for analogous compounds like quinoline and 3-amino-1-propanol.

    • Don all required PPE as outlined in Table 2.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height. An emergency eyewash station and safety shower must be accessible.[11]

  • Handling:

    • All manipulations, including weighing and transferring, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11]

    • Use appropriate tools to handle the material, avoiding direct contact.

    • Keep containers tightly closed when not in use to prevent the release of vapors.[4][5]

  • Cleanup:

    • Decontaminate all glassware and equipment that have come into contact with the compound.

    • Clean up spills immediately with an inert absorbent material (e.g., sand, earth) and place it in a sealed container for disposal.[3][5][12]

Disposal Plan: Responsible Waste Management

All waste materials containing 3-Amino-1-(quinolin-2-yl)propan-1-ol must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, etc.), absorbent materials from spills, and empty containers should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[3][5]

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety department, following all local, state, and federal regulations.[13]

By adhering to these rigorous safety protocols, researchers can confidently work with 3-Amino-1-(quinolin-2-yl)propan-1-ol, ensuring a safe laboratory environment while advancing the frontiers of scientific discovery.

References

  • Clyde, D. F. (1981). Toxicology of the 8-aminoquinolines and genetic factors associated with their toxicity in man.
  • Berman, J. D., & Shanks, G. D. (1998). Antiparasitic Activities and Toxicities of Individual Enantiomers of the 8-Aminoquinoline 8-[(4-Amino-1-Methylbutyl)Amino]-6-Methoxy-4-Methyl-5-[3,4-Dichlorophenoxy]Quinoline Succinate. Antimicrobial Agents and Chemotherapy, 42(11), 3020–3022.
  • Loba Chemie. (n.d.).
  • Fisher Scientific. (2025).
  • Chemos GmbH & Co.KG. (2019).
  • BenchChem. (2025). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
  • CDH Fine Chemical. (n.d.).
  • Multichem. (n.d.).
  • Penta chemicals. (2025).
  • (S)
  • CDH Fine Chemical. (n.d.).
  • Ray, J., et al. (n.d.). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Model. DeRisi Lab - University of California San Francisco.
  • ChemicalBook. (n.d.). 3-Amino-1-Propanol(156-87-6).
  • TCI EUROPE N.V. (2024).
  • World Health Organization. (1981). Pharmacology of 8-aminoquinolines. IRIS.
  • Sigma-Aldrich. (2025).
  • Loba Chemie. (2016). 3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS.
  • Sigma-Aldrich. (2024). (±)
  • 4-aminoquinolines as Antimalarial Drugs. (n.d.).
  • ChemicalBook. (n.d.).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.